In Vivo Antitumor Activity in Yoshida Sarcoma: Acetone Hydrazone vs. Parent 1,1‑Bis(2‑chloroethyl)hydrazine
In the seminal 1960 study by Kuwada et al., acetone, 2,2‑bis(2‑chloroethyl)hydrazone was directly compared with the parent amine, 1,1‑bis(2‑chloroethyl)hydrazine, for tumour‑inhibiting activity against the Yoshida sarcoma ascites model in rats [1]. The acetone hydrazone exhibited a tumour inhibition ratio of approximately 80 % (survival prolongation) at a dose of 50 mg kg⁻¹, whereas the parent amine achieved only ~40 % under the same conditions [1]. This head‑to‑head finding identifies hydrazone formation with acetone as a critical structural determinant for enhanced in vivo efficacy.
| Evidence Dimension | Tumour inhibition (survival prolongation) in Yoshida sarcoma rat model |
|---|---|
| Target Compound Data | ~80 % tumour inhibition at 50 mg kg⁻¹ i.p. |
| Comparator Or Baseline | 1,1‑Bis(2‑chloroethyl)hydrazine (parent amine) at 50 mg kg⁻¹ i.p. |
| Quantified Difference | Approximately 40 percentage‑point improvement in tumour inhibition |
| Conditions | Yoshida sarcoma ascites tumour, rat model, intraperitoneal administration, single dose (50 mg kg⁻¹) |
Why This Matters
This direct in‑vivo comparison demonstrates that simple hydrazone derivatisation with acetone substantially enhances antitumour activity over the parent bis‑chloroethyl hydrazine, making the acetone hydrazone the preferred starting point for structure‑activity campaigns.
- [1] Kuwada, Y., et al. (1960). Studies on Carcinostatic Substances. XXIX. Chemical & Pharmaceutical Bulletin, 8(6), 543‑550. View Source
